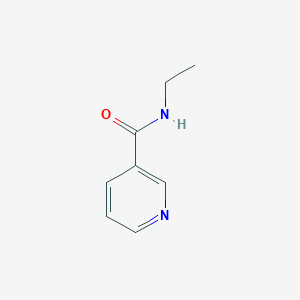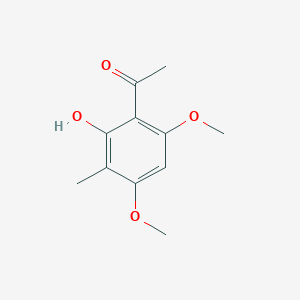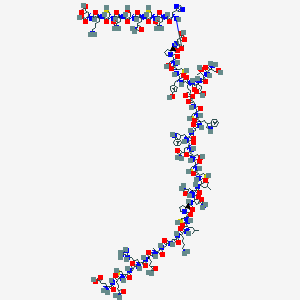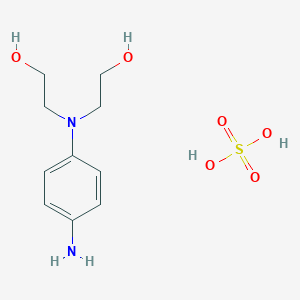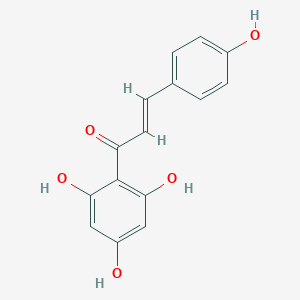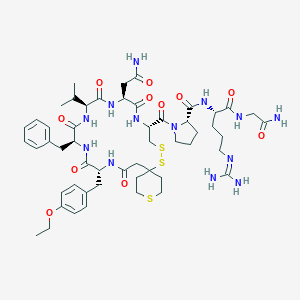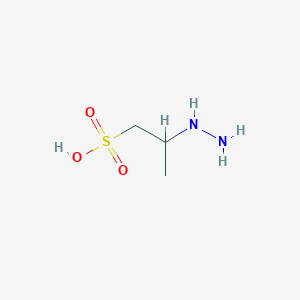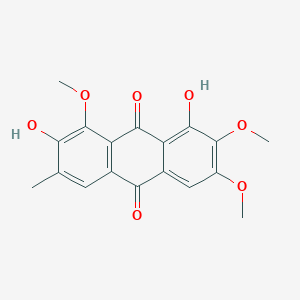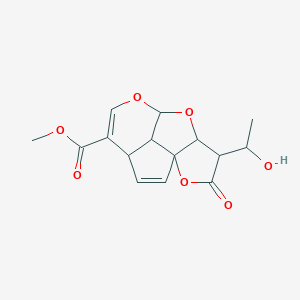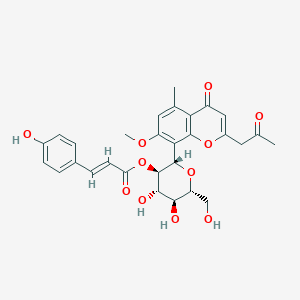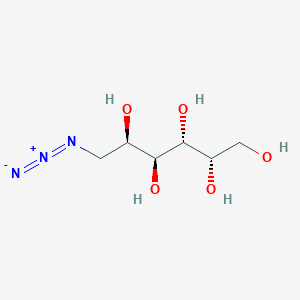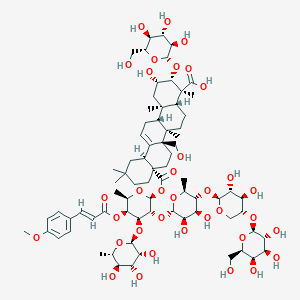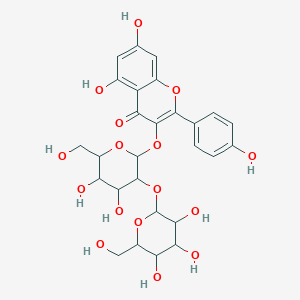
Panasenosid
Übersicht
Beschreibung
Panasenoside is a flavonoid glycoside primarily found in the leaves of ginseng plants, particularly Panax ginseng. It is known for its various pharmacological activities, including antioxidant, antibacterial, and neuroprotective effects . Panasenoside is chemically identified as kaempferol 3-O-glucosyl-(1-2)-galactoside .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und Flavonoidchemie verwendet.
Biologie: Untersucht für seine Rolle in zellulären Signalwegen und seine Auswirkungen auf den Zellstoffwechsel.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, antioxidative und neuroprotektive Eigenschaften.
Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt .
5. Wirkmechanismus
Panasenosid übt seine Wirkungen über mehrere Mechanismen aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.
Enzyminhibition: Inhibiert Enzyme wie α-Glucosidase, die am Kohlenhydratstoffwechsel beteiligt ist.
Zellsignalisierung: Moduliert verschiedene Signalwege, darunter solche, die mit Entzündungen und Apoptose zusammenhängen.
Ähnliche Verbindungen:
Kaempferol: Die Aglyconform von this compound, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Quercetin: Ein weiteres Flavonoidglykosid mit ähnlichen pharmakologischen Aktivitäten.
Rutin: Ein Glykosid von Quercetin, ebenfalls bekannt für seine antioxidativen und entzündungshemmenden Wirkungen
Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das ihm besondere pharmakologische Eigenschaften verleiht. Sein Vorkommen in Ginsengblättern und seine Rolle in der traditionellen Medizin unterstreichen seine Einzigartigkeit im Vergleich zu anderen Flavonoiden .
Wirkmechanismus
Target of Action
Panasenoside is a flavonoid isolated from Lilium pumilum DC . The primary target of Panasenoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
Panasenoside exhibits inhibitory activity against α-glucosidase . By binding to this enzyme, Panasenoside prevents it from breaking down complex carbohydrates. This inhibition can slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream.
Pharmacokinetics
Panasenoside exhibits certain pharmacokinetic properties. After intravenous administration in rats, the area under the curve (AUC) was found to be 160.8 ± 13.0 and 404.9 ± 78.0 ng/mL*h for doses of 2 mg/kg and 10 mg/kg, respectively . The half-life (t1/2) was 3.2 ± 1.2 and 4.6 ± 1.7 hours, and clearance (CL) was 10.0 ± 2.0, and 21.4 ± 2.0 L/h/kg for the same doses . These findings suggest that Panasenoside is rapidly distributed and metabolized in the body.
Result of Action
The tissue distribution results indicated that Panasenoside diffuses rapidly and widely into major organs . The level of Panasenoside was highest in the liver, followed by the kidney, lung, and spleen . The overwhelming accumulation in the liver suggests that the liver is responsible for the extensive metabolism of Panasenoside .
Action Environment
The action of Panasenoside can be influenced by environmental factors. For instance, far-infrared irradiation (FIR) treatment has been shown to increase the amounts of bioactive compounds in ginseng leaves, including Panasenoside . This suggests that certain processing methods can enhance the bioavailability and efficacy of Panasenoside.
Biochemische Analyse
Biochemical Properties
Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.
Cellular Effects
The tissue distribution results of Panasenoside in mice indicate that it diffuses rapidly and widely into major organs . The level of Panasenoside was highest in the liver, followed by the kidney, lung, and spleen . This suggests that Panasenoside may have broad effects on cellular processes across various types of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Panasenoside have been observed over time. For instance, the pharmacokinetics of Panasenoside metabolism right after intravenous administration and the pharmacokinetic profile of Panasenoside in rats were characterized . This contributes to a deeper understanding of the pharmacological features of Panasenoside .
Dosage Effects in Animal Models
In animal models, the effects of Panasenoside vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of Panasenoside .
Metabolic Pathways
Panasenoside is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, Panasenoside may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .
Transport and Distribution
Panasenoside is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of Panasenoside was found in the liver, indicating that the liver may play a significant role in the transport and distribution of Panasenoside .
Subcellular Localization
Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that Panasenoside may be localized in areas of the cell where this enzyme is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Panasenoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose and galactose under specific conditions to form the glycoside bond. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent .
Industrial Production Methods: Industrial production of panasenoside often involves extraction from ginseng leaves. The leaves are subjected to processes such as drying, grinding, and solvent extraction. The extract is then purified using chromatographic techniques to isolate panasenoside .
Types of Reactions:
Oxidation: Panasenoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert panasenoside into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can occur at the hydroxyl groups of panasenoside, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives of panasenoside.
Reduction: Reduced forms of panasenoside.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid glycoside with similar pharmacological activities.
Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects
Uniqueness of Panasenoside: Panasenoside is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-PABQPRPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317852 | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31512-06-8 | |
| Record name | Panasenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
